3-Methyl-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-a][1,3]benzimidazole derivatives typically involves the condensation of appropriate aldehydes, keto esters, and other reagents under specific conditions. For instance, a common method involves the use of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent, along with aromatic aldehydes and keto esters . The reaction is usually carried out under reflux conditions in pyridine to form the desired pyrido[1,2-a][1,3]benzimidazole scaffold .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These derivatives have been studied for their pharmacological potential and are structurally related to the compound .
Uniqueness
3-METHYL-1-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific substitution pattern and the presence of both pyrido and benzimidazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H17N3OS |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H17N3OS/c1-14-7-9-16(10-8-14)20(26)13-27-21-11-15(2)17(12-23)22-24-18-5-3-4-6-19(18)25(21)22/h3-11H,13H2,1-2H3 |
InChI Key |
XAKMBLCZRHRTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Origin of Product |
United States |
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